
trans-1-(p-Chlorophenyl)-3-methyliminohexahydro-3H-oxazolo(3,4-a)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R,7R)-7-(4-CHLOROPHENYL)-N-METHYL-8-OXA-1-AZABICYCLO[4.3.0]NONAN-9-I MINE is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-7-(4-CHLOROPHENYL)-N-METHYL-8-OXA-1-AZABICYCLO[4.3.0]NONAN-9-I MINE typically involves a multi-step process. One common synthetic route includes the geminal acylation of a but-2-enylcyclopentane-1,3-dione derivative, followed by treatment with O-mesitylenesulfonylhydroxylamine. This is then subjected to a Beckmann rearrangement using boron trifluoride diethyl etherate, and finally, cyclization of the amidic nitrogen onto the terminal double bond .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the laboratory synthesis process to scale up the production while ensuring purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(6R,7R)-7-(4-CHLOROPHENYL)-N-METHYL-8-OXA-1-AZABICYCLO[4.3.0]NONAN-9-I MINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom on the phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
(6R,7R)-7-(4-CHLOROPHENYL)-N-METHYL-8-OXA-1-AZABICYCLO[4.3.0]NONAN-9-I MINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of (6R,7R)-7-(4-CHLOROPHENYL)-N-METHYL-8-OXA-1-AZABICYCLO[4.3.0]NONAN-9-I MINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[6.1.0]nonyne derivatives: These compounds share a similar bicyclic structure and are used in chemical biology for bioorthogonal reactions.
Bicyclo[3.3.1]nonane derivatives: These compounds have been studied for their unique hydrogen bonding and crystallographic properties.
Uniqueness
(6R,7R)-7-(4-CHLOROPHENYL)-N-METHYL-8-OXA-1-AZABICYCLO[4.3.0]NONAN-9-I MINE is unique due to its specific substitution pattern and the presence of an oxabicyclic ring system, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
75343-71-4 |
|---|---|
Fórmula molecular |
C14H17ClN2O |
Peso molecular |
264.75 g/mol |
Nombre IUPAC |
(1R,8aR)-1-(4-chlorophenyl)-N-methyl-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-imine |
InChI |
InChI=1S/C14H17ClN2O/c1-16-14-17-9-3-2-4-12(17)13(18-14)10-5-7-11(15)8-6-10/h5-8,12-13H,2-4,9H2,1H3/t12-,13-/m1/s1 |
Clave InChI |
HYDNWJGWWLQFEH-CHWSQXEVSA-N |
SMILES isomérico |
CN=C1N2CCCC[C@@H]2[C@H](O1)C3=CC=C(C=C3)Cl |
SMILES canónico |
CN=C1N2CCCCC2C(O1)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy(114C)hexanal](/img/structure/B13799462.png)

![1H-Isoindole-1,3(2H)-dione,2-[[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]methyl]-4,5,6,7-tetrahydro-](/img/structure/B13799465.png)
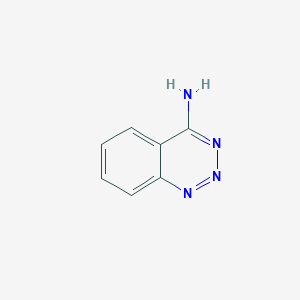
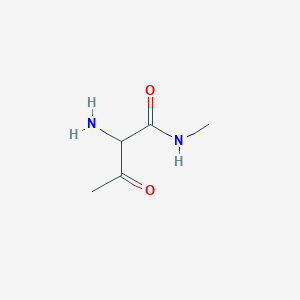
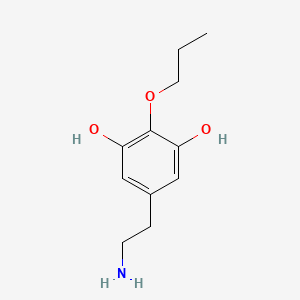

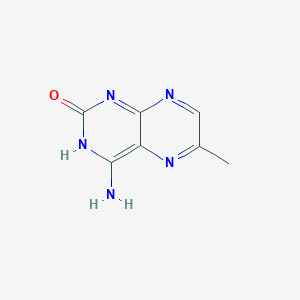
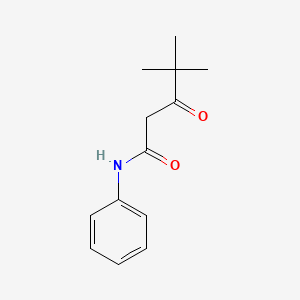

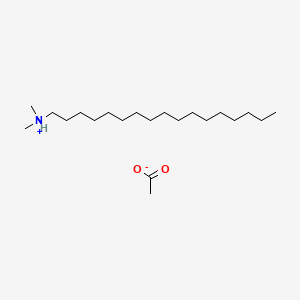
![Naphtho[1,8-cd]-1,2-ditellurole](/img/structure/B13799515.png)
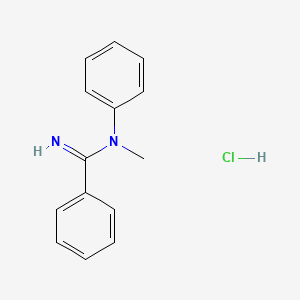
![6-O-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13799526.png)
